molecular formula C9H13Cl2N B12319807 1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride

1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride

Cat. No.: B12319807
M. Wt: 206.11 g/mol
InChI Key: FAAKQSKVORTCAV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H13Cl2N. It is a derivative of ethanamine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-chloro-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-2-methylphenyl)ethanamine;hydrochloride is unique due to the presence of both the chlorine and methyl substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H

InChI Key

FAAKQSKVORTCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N.Cl

Origin of Product

United States

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